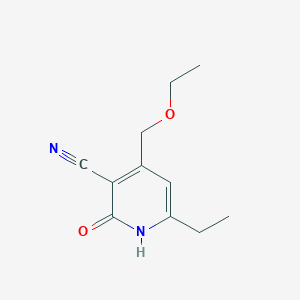![molecular formula C19H22O4S B289869 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, also known as DMTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a thiochromene derivative that has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction.
科学的研究の応用
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a precursor to thiochromene-based materials, which have potential applications in organic electronics. In organic synthesis, 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been studied for its potential as a building block for the synthesis of other thiochromene derivatives.
作用機序
The mechanism of action of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has also been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its synthetic accessibility, as it can be synthesized using various methods. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. One limitation of using 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione derivatives with improved anti-cancer activity. In material science, future studies could focus on the development of thiochromene-based materials with improved electronic properties. In organic synthesis, future studies could focus on the development of new building blocks based on 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione.
合成法
2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as potassium hydroxide. The Knoevenagel condensation reaction involves the condensation of 6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-one with ethyl cyanoacetate in the presence of a base, such as piperidine. Both methods result in the formation of 2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione, which can be purified using various techniques, such as column chromatography.
特性
分子式 |
C19H22O4S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-[(2E)-2-(6,7-dimethoxy-2,3-dihydrothiochromen-4-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C19H22O4S/c1-19(17(20)4-5-18(19)21)8-6-12-7-9-24-16-11-15(23-3)14(22-2)10-13(12)16/h6,10-11H,4-5,7-9H2,1-3H3/b12-6+ |
InChIキー |
KNWINIQDTDEQCZ-WUXMJOGZSA-N |
異性体SMILES |
CC1(C(=O)CCC1=O)C/C=C/2\CCSC3=CC(=C(C=C23)OC)OC |
SMILES |
CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC |
正規SMILES |
CC1(C(=O)CCC1=O)CC=C2CCSC3=CC(=C(C=C23)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)


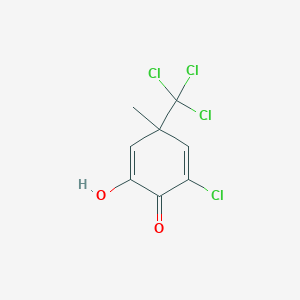

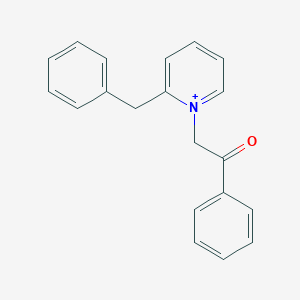
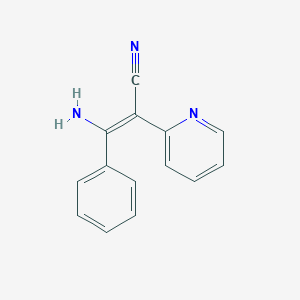
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
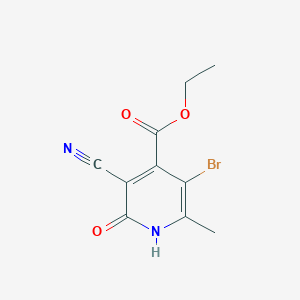
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
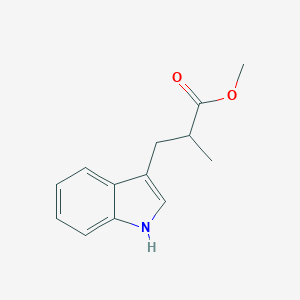
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
